molecular formula C6H10O2 B1220169 alpha,alpha-Dimethyl-gamma-butyrolactone CAS No. 3709-08-8

alpha,alpha-Dimethyl-gamma-butyrolactone

Cat. No.: B1220169
CAS No.: 3709-08-8
M. Wt: 114.14 g/mol
InChI Key: UPVAIJPDWVTFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha-Dimethyl-gamma-butyrolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthetic Approaches : The research into alpha-methylene-gamma-butyrolactones and alpha-alkylidene-gamma-butyrolactones has seen a resurgence, with new synthetic methods being developed. This includes novel approaches to creating these compounds, highlighting their structural diversity and potential for various applications (Kitson, Millemaggi, & Taylor, 2009).

  • Development of Reaction Systems : A significant advancement has been made in the synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, demonstrating a method that yields these compounds in high enantiomeric purities. This showcases the potential for creating highly specific molecules for various applications (Xu, Wang, Xia, & Lin, 2001).

  • Palladium-Catalyzed Heteroannulation : The formation of alpha-alkylidene-gamma-butyrolactones via palladium-catalyzed heteroannulation represents a key development in chemical synthesis, offering a highly regioselective process for creating these compounds (Gagnier & Larock, 2000).

Biological Activities

  • Skin Bioactive Natural Products : Alpha-methylene-gamma-butyrolactones are found in many plants and can cause significant skin reactions, such as allergic contact dermatitis. This understanding is crucial for developing new therapeutic agents or identifying potential allergens (Lepoittevin, Berl, & Giménez-Arnau, 2009).

  • Antiproliferative Properties : The synthesis and study of alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones have revealed varying antiproliferative properties against human tumor cell lines. This opens avenues for the development of new anticancer agents (Cateni, Žilić, Zacchigna, Bonivento, Frausin, & Scarcia, 2006).

Applications in Material Sciences

  • Bioerodible Thermosensitive Polymers : Research has led to the development of bioerodible, thermosensitive polymers incorporating dimethyl-gamma-butyrolactone acrylate, with potential applications in biomedical fields as injectable degradable systems. The properties of these copolymers change in response to hydrolysis, offering unique opportunities for controlled delivery and tissue engineering applications (Cui, Lee, & Vernon, 2007).

Safety and Hazards

Alpha,alpha-Dimethyl-gamma-butyrolactone is a combustible liquid . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Future Directions

DL-alpha-Hydroxy-beta,beta-dimethyl-gamma-butyrolactone, a similar compound, may be used in the preparation of 3,5-dinitrobenzoyl-DL-pantolactone . This suggests potential future directions for the use of alpha,alpha-Dimethyl-gamma-butyrolactone in the synthesis of other compounds.

Mechanism of Action

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets. For alpha,alpha-Dimethyl-gamma-butyrolactone, it is recommended to store it at room temperature, preferably in a cool and dark place .

Biochemical Analysis

Biochemical Properties

Alpha, alpha-Dimethyl-gamma-butyrolactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor proteins in certain bacterial species, influencing the regulation of antibiotic production and morphological differentiation . The nature of these interactions often involves binding to specific receptor proteins, which can lead to changes in gene expression and cellular function.

Cellular Effects

The effects of alpha, alpha-Dimethyl-gamma-butyrolactone on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial species, alpha, alpha-Dimethyl-gamma-butyrolactone has been observed to induce the production of antibiotics and promote sporulation . These effects are mediated through its interaction with specific receptor proteins that regulate gene expression.

Molecular Mechanism

The molecular mechanism of action of alpha, alpha-Dimethyl-gamma-butyrolactone involves its binding interactions with biomolecules. It binds to receptor proteins, inhibiting their binding to specific DNA targets . This inhibition can lead to the activation or repression of target genes, resulting in changes in cellular function. Additionally, alpha, alpha-Dimethyl-gamma-butyrolactone can act as an enzyme inhibitor or activator, further influencing biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha, alpha-Dimethyl-gamma-butyrolactone can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that alpha, alpha-Dimethyl-gamma-butyrolactone can have long-term effects on cellular function, including sustained changes in gene expression and cellular metabolism

Dosage Effects in Animal Models

The effects of alpha, alpha-Dimethyl-gamma-butyrolactone vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, such as inducing the production of antibiotics in bacterial species . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolism. Understanding the dosage effects is essential for determining the safe and effective use of alpha, alpha-Dimethyl-gamma-butyrolactone in research and potential therapeutic applications.

Metabolic Pathways

Alpha, alpha-Dimethyl-gamma-butyrolactone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of alpha, alpha-Dimethyl-gamma-butyrolactone within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the use of alpha, alpha-Dimethyl-gamma-butyrolactone in research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of alpha, alpha-Dimethyl-gamma-butyrolactone can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of alpha, alpha-Dimethyl-gamma-butyrolactone within cells can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVAIJPDWVTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190584
Record name 2,2-Dimethyl-4-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-08-8
Record name 2,2-Dimethyl-4-butyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3709-08-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-4-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha-dimethyl-gamma-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Dimethyl-4-butyrolactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MQY4D3RG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.